![molecular formula C13H10FNO4 B2739613 Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate CAS No. 477857-57-1](/img/structure/B2739613.png)

Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

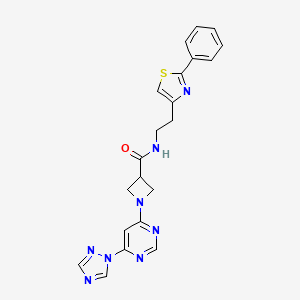

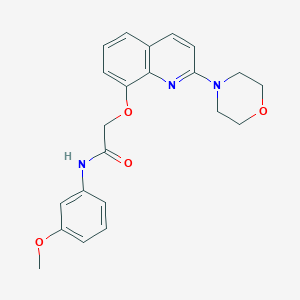

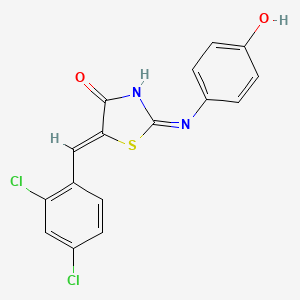

“Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate” is an organic compound consisting of a furoate ester group, a fluorobenzoyl group, and an amino group. The presence of these functional groups suggests that it could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable furan derivative with a fluorobenzoyl chloride in the presence of a base . This is a general method for introducing acyl groups into molecules .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with oxygen), a benzene ring (a six-membered ring with alternating double bonds), and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorobenzoyl group and the electron-donating amino group. The furan ring is also reactive due to the presence of the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications

- Flubendazole was initially developed as an anthelmintic drug for veterinary use. It effectively treats parasitic infections in animals, including nematodes, cestodes, and trematodes. Its mechanism of action involves disrupting microtubule assembly, leading to paralysis and death of the parasites .

- Recent studies suggest that flubendazole possesses anticancer activity. It inhibits cancer cell proliferation by affecting microtubule dynamics and inducing apoptosis .

- Flubendazole exhibits anti-inflammatory properties by modulating immune responses. It suppresses pro-inflammatory cytokines and reduces inflammation in experimental models .

- Preliminary studies indicate that flubendazole may inhibit viral replication. It has shown activity against RNA viruses, including Zika virus and hepatitis C virus .

- Flubendazole crosses the blood-brain barrier and has demonstrated neuroprotective effects in animal models. It enhances neuronal survival and reduces neuroinflammation .

- Although less explored, flubendazole exhibits antifungal properties. It interferes with fungal microtubules, affecting cell division and growth .

Antiparasitic Activity

Anticancer Properties

Anti-Inflammatory Effects

Antiviral Activity

Neuroprotective Potential

Antifungal Activity

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 5-[(4-fluorobenzoyl)amino]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-18-13(17)10-6-7-11(19-10)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAPXLORBGSKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)

![2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)

![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2739544.png)

![N,N-diethyl-2-[1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2739548.png)

![7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one](/img/structure/B2739549.png)